Physicochemical Descriptor Comparison: Calculated Lipophilicity and Hydrogen Bonding Profile vs. Des-Methoxy and Des-Pyridinyl Analogs
Computed XLogP3, hydrogen bond acceptor count, and topological polar surface area (TPSA) were compared between the target compound and two structurally simplified analogs. The target compound (CAS 941878-21-3) has XLogP3 4.0, 7 H-bond acceptors, and TPSA 129 Ų, versus the des-methoxy analog N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide (XLogP3 ~3.2, 6 H-bond acceptors, TPSA ~120 Ų, estimated by structural deletion) and the des-pyridinyl analog N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide (XLogP3 ~2.8, 5 H-bond acceptors, estimated) [1]. The 5-methoxy group increases calculated lipophilicity by ~0.8 log units, while the pyridin-2-ylmethyl substituent adds one H-bond acceptor and increases TPSA, both of which modulate membrane permeability and solubility in opposing directions [2].
| Evidence Dimension | Computed physicochemical descriptors influencing permeability and solubility |
|---|---|
| Target Compound Data | XLogP3 4.0; 7 H-bond acceptors; TPSA 129 Ų |
| Comparator Or Baseline | Des-methoxy analog: estimated XLogP3 ~3.2, 6 H-bond acceptors, TPSA ~120 Ų. Des-pyridinyl analog: estimated XLogP3 ~2.8, 5 H-bond acceptors. |
| Quantified Difference | ΔXLogP3 +0.8 to +1.2; ΔHBA +1 to +2 relative to stripped analogs |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021/2024 releases) for target; analog values estimated by structural deletion |
Why This Matters
These computed differences alert formulators to potentially altered membrane partitioning and solubility behavior when substituting one analog for another in cell-based assays, even in the absence of experimental solubility data.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18582047, N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide. View Source
- [2] Benet LZ, Hosey CM, Ursu O, Oprea TI. BDDCS, the Rule of 5 and drugability. Adv Drug Deliv Rev. 2016;101:89-98. (Provides framework for interpreting XLogP, HBA, and TPSA differences in permeability/solubility context.) View Source
